3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile is a nitrogen-containing heterocyclic compound This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
The target of a drug is typically a protein such as an enzyme or receptor. Identifying the target involves biochemical techniques and often uses the drug itself as a tool .
Mode of Action
This refers to how the drug interacts with its target. It could inhibit an enzyme, activate a receptor, or block a receptor. The mode of action is usually determined through a combination of biochemical assays and structural studies .
Biochemical Pathways
These are the series of chemical reactions that the drug influences in the body. They can be identified through techniques like metabolomics, which can track changes in the levels of different metabolites .
Pharmacokinetics
This involves the study of how the body affects a drug, in terms of absorption, distribution, metabolism, and excretion (ADME). Techniques used here can include mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Result of Action
This is the observable effect of the drug, at the cellular level and in the whole organism. It can be studied through a variety of techniques, including cell culture experiments and clinical trials .
Action Environment
This refers to how factors like pH, temperature, and the presence of other molecules can affect the drug’s action. It’s studied through a combination of in vitro (test tube) experiments and in vivo (in the organism) studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the trifluoroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
1,2,3-triazole: Another nitrogen-containing heterocyclic compound with similar applications in pharmaceuticals and materials science.
1,2,4-triazole: Known for its antimicrobial and antifungal properties, widely used in medicinal chemistry.
Pyrazole derivatives: A broad class of compounds with diverse biological activities and industrial applications
Uniqueness
3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
3-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N4/c7-6(8,9)3-13-2-4(1-10)5(11)12-13/h2H,3H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQPJSNVVLQYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.